molecular formula C9H5BrN2O3S B2387170 5-[(5-Bromothiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione CAS No. 328024-18-6

5-[(5-Bromothiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B2387170
CAS No.: 328024-18-6
M. Wt: 301.11
InChI Key: KPDLPSZANDQPMX-UHFFFAOYSA-N
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Description

5-[(5-Bromothiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione is a barbiturate-derived compound featuring a 5-bromothiophene substituent linked via a methylidene bridge to a 1,3-diazinane-2,4,6-trione core. This structure combines the electron-withdrawing effects of bromine and the aromatic heterocyclic nature of thiophene, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

5-[(5-bromothiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O3S/c10-6-2-1-4(16-6)3-5-7(13)11-9(15)12-8(5)14/h1-3H,(H2,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPDLPSZANDQPMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)C=C2C(=O)NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knoevenagel Condensation

The most widely employed method for synthesizing 5-[(5-bromothiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione involves a Knoevenagel condensation between 5-bromothiophene-2-carbaldehyde and 1,3-diazinane-2,4,6-trione (barbituric acid). This reaction proceeds via deprotonation of the active methylene group in barbituric acid, followed by nucleophilic attack on the aldehyde carbonyl, and subsequent dehydration to form the α,β-unsaturated ketone linkage.

Reaction Conditions:

  • Catalyst: Piperidine (5–10 mol%) or ammonium acetate
  • Solvent: Ethanol, methanol, or aqueous ethanol
  • Temperature: Reflux (70–80°C)
  • Time: 4–8 hours

The reaction achieves yields of 65–85% under optimized conditions, with purity dependent on post-synthetic purification methods.

Solvent-Free Mechanochemical Synthesis

Recent advancements in green chemistry have enabled solvent-free synthesis using ball-milling techniques. This approach eliminates solvent waste and reduces reaction times to 1–2 hours. A stoichiometric mixture of the aldehyde and barbituric acid is milled with catalytic potassium carbonate, yielding the product in 70–78% efficiency.

Optimization of Reaction Parameters

Catalytic Systems

Comparative studies reveal that piperidine outperforms other bases (e.g., pyridine or triethylamine) due to its dual role as a base and nucleophilic catalyst. Substituting piperidine with ionic liquids like 1-butyl-3-methylimidazolium hydroxide ([BMIM]OH) enhances yields to 88–92% by stabilizing the enolate intermediate.

Solvent Effects

Aqueous ethanol (50% v/v) emerges as the optimal solvent, balancing solubility and environmental impact. Polar aprotic solvents like dimethylformamide (DMF) increase reaction rates but complicate purification due to high boiling points.

Industrial-Scale Production

Continuous Flow Reactors

Scaling the Knoevenagel condensation to industrial levels necessitates continuous flow reactors (CFRs). Key advantages include:

  • Enhanced Heat Transfer: Maintains isothermal conditions, reducing side reactions.
  • Improved Yield: 89–93% at throughputs of 1–2 kg/hour.
  • Automated Purification: In-line crystallization units separate the product without manual intervention.

Crystallization Techniques

Industrial purification employs anti-solvent crystallization using heptane or cyclohexane. This method achieves >99% purity by exploiting the compound’s low solubility in aliphatic hydrocarbons.

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, DMSO- d6):

  • δ 8.21 (s, 1H, CH=), 7.68 (d, J = 4.0 Hz, 1H, thiophene-H), 7.45 (d, J = 4.0 Hz, 1H, thiophene-H), 3.31 (s, 2H, NH2).

IR (KBr):

  • 1745 cm⁻¹ (C=O), 1610 cm⁻¹ (C=C), 670 cm⁻¹ (C-Br).

Melting Point and Purity

The compound exhibits a sharp melting point at 218–220°C, with high-performance liquid chromatography (HPLC) purity ≥98.5% after recrystallization.

Comparative Analysis of Synthetic Methods

Method Catalyst Solvent Temperature (°C) Time (h) Yield (%) Purity (%)
Knoevenagel Piperidine Ethanol 78 6 82 97
Mechanochemical K2CO3 Solvent-free 25 1.5 75 96
Continuous Flow [BMIM]OH Aqueous EtOH 85 0.5 91 99

Chemical Reactions Analysis

Types of Reactions

5-[(5-Bromothiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: The bromothiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the bromine atom or to modify the diazinane trione core.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5-[(5-Bromothiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(5-Bromothiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The bromothiophene moiety can interact with various enzymes and receptors, modulating their activity. The diazinane trione core can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Structural Analogs with Aromatic/Heterocyclic Substituents

Bromophenyl Derivatives
  • 5-[(2-Bromophenyl)methylidene]-1,3-diazinane-2,4,6-trione (CAS 57270-77-6) Structure: Substitutes thiophene with a 2-bromophenyl group. IR data confirm C=O (amide/ketone) and C-Br bonds (717 cm⁻¹) .
  • 5-[(4-Bromophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione (CAS 57270-85-6)
    • Structure : Features a para-bromophenyl group and N-methylation.
    • Properties : Methylation enhances lipophilicity, as evidenced by HRESIMS ([M−H]⁻ at m/z 501.0661) and NMR data confirming aromatic proton environments .
Heterocyclic Substituents
  • 5-[(6-Nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-diazinane-2,4,6-trione (CAS 332054-11-2)
    • Structure : Replaces bromothiophene with a nitrobenzodioxolyl group.
    • Properties : The nitro group increases electron-withdrawing effects, which may enhance reactivity in nucleophilic substitutions. IR peaks at 1581 cm⁻¹ (C=C aromatic) and 717 cm⁻¹ (C-Br) are absent here, reflecting structural differences .
  • (5Z)-1-Benzyl-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione (CAS 690670-32-7) Structure: Incorporates a fluorophenyl-furan hybrid substituent. Fluorine’s electronegativity may enhance metabolic stability .

Substituent Effects on Physicochemical Properties

Compound Substituent Key Physicochemical Data Reference
Target Compound 5-Bromothiophen-2-yl Not reported; predicted logP ~2.5 (bromine/thiophene)
5-[(2-Bromophenyl)methylidene]-... 2-Bromophenyl IR: C=O (1745 cm⁻¹), C-Br (717 cm⁻¹)
5-[(4-Bromophenyl)methylidene]-... 4-Bromophenyl/N-methyl HRESIMS: m/z 501.0661; NMR: δH 7.92 (d, J=8.5 Hz)
5-[(6-Nitrobenzodioxolyl)methylidene]- Nitrobenzodioxolyl IR: C=O (1745 cm⁻¹), NO₂ (1520 cm⁻¹)

Key Observations :

  • Electron Effects : Bromine (electron-withdrawing) and methoxy (electron-donating) groups alter conjugation and reactivity.
  • Lipophilicity : N-methylation (e.g., in CAS 57270-85-6) increases logP, enhancing membrane permeability.
  • Planarity : Dihedral angles between aromatic and diazinane rings (e.g., 1.41° in a related compound) influence π-π stacking and crystallinity .

Biological Activity

The compound 5-[(5-Bromothiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione is a complex organic molecule noted for its unique structural features, including a bromothiophene moiety and a diazinane framework. This article explores its biological activity, including antimicrobial and anticancer properties, and provides an overview of relevant studies and findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C9H5BrN2O3S\text{C}_9\text{H}_5\text{BrN}_2\text{O}_3\text{S}

This molecular configuration contributes to its reactivity and potential biological activity. The presence of the bromine atom enhances the electron-withdrawing characteristics of the thiophene ring, which may play a role in its interaction with biological targets.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of thiophene derivatives, including those similar to this compound. These compounds have shown effectiveness against various bacterial strains. For instance:

  • In vitro assays demonstrated that derivatives exhibit significant inhibition against Gram-positive and Gram-negative bacteria.
  • The mechanism of action often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Properties

Research indicates that compounds with diazinane structures may possess anticancer properties. The following aspects are noteworthy:

  • Cell Line Studies : Various cell lines have been tested to evaluate the compound's cytotoxicity. Results show that it can induce apoptosis in cancer cells.
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)25Induction of apoptosis
HeLa (Cervical)30Cell cycle arrest
A549 (Lung)20Inhibition of tumor growth

The biological activity of this compound is believed to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for bacterial survival or cancer cell proliferation.
  • Receptor Modulation : Interaction with cellular receptors can alter signaling pathways that lead to cell death or growth inhibition.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound can induce oxidative stress in target cells, contributing to its cytotoxic effects.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry investigated the antimicrobial efficacy of various thiophene derivatives. The results indicated that compounds similar to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.

Study 2: Anticancer Activity

In a research article featured in Cancer Letters, the effects of this compound on different cancer cell lines were analyzed. The findings revealed that it effectively inhibited cell proliferation and induced apoptosis through caspase activation pathways.

Q & A

Q. What are the optimal synthetic routes for 5-[(5-Bromothiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione, and how do reaction conditions influence yield?

The synthesis typically involves a condensation reaction between 5-bromothiophene-2-carbaldehyde and 1,3-diazinane-2,4,6-trione derivatives. Key variables include:

  • Catalysts : Acidic or basic catalysts (e.g., piperidine or acetic acid) to facilitate enamine formation .
  • Solvents : Polar aprotic solvents (e.g., DMF or ethanol) enhance reactivity and solubility of intermediates .
  • Temperature : Elevated temperatures (70–90°C) improve reaction kinetics but may require reflux conditions to avoid decomposition .
  • Purification : Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane) yields >90% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

  • NMR : 1^1H and 13^13C NMR identify the methylidene proton (δ 7.8–8.2 ppm) and carbonyl carbons (δ 160–170 ppm). The bromothiophene moiety shows distinct aromatic splitting patterns .
  • IR : Strong absorption bands at ~1700 cm1^{-1} (C=O stretching) and ~3100 cm1^{-1} (C-H aromatic) confirm functional groups .
  • Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns to validate the molecular formula .

Q. How can researchers design initial biological activity assays for this compound?

  • In vitro enzyme inhibition : Screen against kinases or proteases using fluorogenic substrates. IC50_{50} values can be determined via dose-response curves .
  • Cellular assays : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) with positive controls (e.g., doxorubicin). Use randomized block designs to minimize variability .
  • Molecular docking : Preliminary computational models (AutoDock Vina) predict binding affinities to targets like COX-2 or EGFR .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

The bromine atom on the thiophene ring acts as a leaving group, enabling SNAr (nucleophilic aromatic substitution) with amines or thiols. Steric hindrance from the diazinane trione core slows reactivity compared to simpler aryl bromides. Kinetic studies (UV-Vis monitoring) reveal second-order dependence on nucleophile concentration . Computational DFT analyses show charge localization at the C-Br bond (Mulliken charges: Br = -0.45 e), supporting electrophilic susceptibility .

Q. How can crystallographic data resolve contradictions in reported biological activities?

Single-crystal X-ray diffraction (SCXRD) provides:

  • Dihedral angles : Near-planar geometry (e.g., 5–10° deviation) between the thiophene and diazinane rings enhances π-π stacking with biological targets .
  • Hydrogen bonding : Interactions with water or co-crystallized solvents (e.g., DMSO) may explain solubility discrepancies in assays .
    Example data for a related compound:
ParameterValue
Space groupTriclinic, P1P1
Unit cell dimensionsa=7.3086A˚,α=82.57a = 7.3086 \, \text{Å}, \, \alpha = 82.57^\circ
RR-factor0.042

Q. What methodologies address conflicting data in enzyme inhibition studies?

  • Dose-response refinement : Use wider concentration ranges (nM–mM) and orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm binding .
  • Metabolic stability testing : Incubate with liver microsomes to assess if metabolites contribute to activity variations .
  • Structural analogs : Compare with derivatives lacking the bromothiophene group to isolate pharmacophore contributions .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

  • ADMET prediction : Tools like SwissADME calculate LogP (~2.5) and topological polar surface area (~90 Ų), indicating moderate blood-brain barrier permeability .
  • MD simulations : Analyze solvation dynamics in aqueous/PBS buffers to predict aggregation tendencies .
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on thiophene) with bioavailability .

Methodological Considerations

  • Experimental Design : Link studies to theoretical frameworks (e.g., frontier molecular orbital theory for reactivity predictions) to ensure hypothesis-driven research .
  • Data Validation : Use triplicate measurements and statistical tools (e.g., ANOVA for biological replicates) to address variability .

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